molecular formula C10H9FN2O B3377652 N-(cyanomethyl)-4-fluoro-3-methylbenzamide CAS No. 1342116-15-7

N-(cyanomethyl)-4-fluoro-3-methylbenzamide

Cat. No.: B3377652
CAS No.: 1342116-15-7
M. Wt: 192.19
InChI Key: XVUPVFMYJWKTQQ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-4-fluoro-3-methylbenzamide: is an organic compound that belongs to the class of benzamides It features a cyanomethyl group attached to the nitrogen atom of the benzamide structure, with additional substituents of a fluorine atom at the 4-position and a methyl group at the 3-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-4-fluoro-3-methylbenzamide typically involves the reaction of 4-fluoro-3-methylbenzoic acid with cyanomethylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(cyanomethyl)-4-fluoro-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can facilitate reduction reactions.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Products may include carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Amines or other reduced derivatives of the original compound.

    Substitution: Various substituted benzamides, depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(cyanomethyl)-4-fluoro-3-methylbenzamide is used as a building block in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for the development of new therapeutic agents.

Industry: The compound is also explored for its applications in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-4-fluoro-3-methylbenzamide involves its interaction with specific molecular targets. The cyanomethyl group can form hydrogen bonds or electrostatic interactions with active sites of enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach intracellular targets. The overall effect depends on the specific biological pathway or process being targeted.

Comparison with Similar Compounds

  • N-(cyanomethyl)-4-fluorobenzamide
  • N-(cyanomethyl)-3-methylbenzamide
  • N-(cyanomethyl)-4-chloro-3-methylbenzamide

Comparison: N-(cyanomethyl)-4-fluoro-3-methylbenzamide is unique due to the presence of both the fluorine and methyl substituents on the benzene ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a distinct candidate for various applications.

Properties

IUPAC Name

N-(cyanomethyl)-4-fluoro-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c1-7-6-8(2-3-9(7)11)10(14)13-5-4-12/h2-3,6H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUPVFMYJWKTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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